1-Dimethylamino-2-propanol

Beschreibung

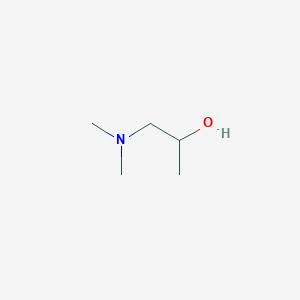

1-Dimethylamino-2-propanol (1DMA2P, CAS: 108-16-7) is a tertiary alkanolamine with the molecular formula C₅H₁₃NO and a molar mass of 103.16 g/mol. Structurally, it features a hydroxyl group and a dimethylamino group on adjacent carbon atoms, enabling dual functionality as a CO₂ absorption solvent and a precursor in chemical synthesis (e.g., conductive inks, pharmaceuticals) .

In CO₂ capture applications, 1DMA2P is notable for its high absorption capacity (up to 0.55 mol CO₂/mol amine at 313 K) and moderate regeneration energy requirements compared to conventional amines like monoethanolamine (MEA) . Its tertiary amine structure reduces carbamate formation, favoring bicarbonate/carbonate pathways, which lowers energy demand during solvent regeneration .

Eigenschaften

IUPAC Name |

1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031210 | |

| Record name | Dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanol, 1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108-16-7 | |

| Record name | 1-(Dimethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimepranol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEPRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX17195H4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The primary industrial route for synthesizing 1-dimethylamino-2-propanol involves reductive alkylation of 2-amino-2-methyl-1-propanol (AMP) with formaldehyde. This exothermic reaction proceeds via nucleophilic attack of the amine group on formaldehyde, followed by reduction to form the tertiary amine. The net reaction is represented as:

A minimum molar ratio of 3:1 formaldehyde to AMP is critical to ensure complete dimethylation. Lower ratios result in partial methylation (monomethyl derivatives), while excess formaldehyde minimizes residual amine content.

Reaction Conditions and Optimization

Table 1: Key Reaction Parameters from Patent Examples

| Example | HCHO:AMP Ratio | Temperature (°C) | Time (hours) | Product Purity (%) |

|---|---|---|---|---|

| VI | 3:1 | 120 | 4 | 92.5 |

| XI | 32:1 | 120 | 4 | 98.6 |

| XVI | 5:1 | 150 | 8 | 95.2 |

Workup and Isolation

Post-reaction, the mixture undergoes azeotropic distillation with toluene to remove water. Neutralization with strong alkali (e.g., NaOH) eliminates residual formic acid, preventing unintended isomerization. Fractional distillation under reduced pressure (100 mmHg) isolates the product, with yields exceeding 90% under optimized conditions.

Isomerization to this compound

Role of Formic Acid in Structural Rearrangement

The initial synthesis predominantly yields 2-dimethylamino-2-methyl-1-propanol (2-DMAM-1-P). Isomerization to this compound (1-DMAM-2-P) requires acid-catalyzed intramolecular rearrangement. Formic acid (0.5–5 wt.%) or its donors (e.g., formate esters) facilitate protonation of the hydroxyl group, enabling hydride shifts and structural reorganization.

Isomerization Conditions

Table 2: Isomerization Efficiency at Varying Formic Acid Concentrations

| Formic Acid (wt.%) | Temperature (°C) | Time (hours) | Conversion to 1-DMAM-2-P (%) |

|---|---|---|---|

| 0.5 | 150 | 24 | 39 |

| 1.0 | 168 | 8 | 44 |

| 3.0 | 170 | 6 | 70 |

| 5.0 | 170 | 6 | 71 |

Distillation and Purification

Post-isomerization, the mixture is distilled under vacuum to separate 1-DMAM-2-P from unreacted isomers and by-products. A fractionating column ensures high purity (>95%), with heads cuts discarded to eliminate low-boiling impurities.

Industrial-Scale Production Considerations

By-Product Management

-

Formic Acid Recovery : Condensates from azeotropic distillation are neutralized and recycled.

-

Residual Amines : Scrubbing with weak acids (e.g., acetic acid) recovers unreacted amines for reuse.

Comparative Analysis of Synthetic Routes

Reductive Alkylation vs. Alternative Methods

While reductive alkylation dominates industrial production, alternative methods face limitations:

Analyse Chemischer Reaktionen

Dimepranol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Dimepranol kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Verbindungen oder Zwischenprodukte zu bilden.

Substitution: Dimepranol kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.

Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Capture

Overview

1-Dimethylamino-2-propanol has gained significant attention for its role in carbon dioxide capture processes. Its unique chemical properties make it an effective absorbent in biphasic solvent systems.

Research Findings

A recent study demonstrated that a mixture of this compound and N-(2-hydroxyethyl)ethylenediamine achieved superior CO2 absorption and regeneration performance. The biphasic solvent showed a CO2-rich phase loading of up to 5.07 mol/L and improved desorption rates by 106.7% compared to conventional solvents like monoethanolamine . The regeneration heat required was also significantly lower, making it a promising candidate for practical applications in CO2 capture systems .

Table: CO2 Capture Performance Comparison

| Solvent System | CO2 Loading (mol/L) | Desorption Rate Improvement (%) | Regeneration Heat (GJ/t CO2) |

|---|---|---|---|

| This compound/N-(2-hydroxyethyl)ethylenediamine | 5.07 | 106.7 | 1.83 |

| Conventional Monoethanolamine | - | - | Higher than 1.83 |

Synthesis of Chemical Compounds

Chemical Synthesis Applications

this compound serves as a reagent in the synthesis of various chemical compounds, including phthalocyanines and cobalt complexes. For instance, it has been utilized in the synthesis of unsymmetrical 2,3,9,10,16,17,23-heptakis(alkoxyl)-24-mono(dimethylaminoalkoxyl)phthalocyanine compounds through transetherification reactions .

Case Study: Synthesis of Cobalt(II) Complexes

Another application involves the formation of cobalt(II) β-diketonate complexes as new metal-organic chemical vapor deposition (MOCVD) precursors for cobalt oxide films. The use of this compound in this context has shown promising results in producing high-quality thin films for electronic applications .

Materials Science

Inkjet Printing Applications

In materials science, this compound has been used to create conductive patterns through inkjet printing techniques. By incorporating this compound with silver nitrate, researchers have successfully fabricated low-temperature cured silver patterns, which are essential for flexible electronics and printed circuits .

Wirkmechanismus

The mechanism of action of dimepranol, particularly in the context of inosine pranobex, involves stimulating cell-mediated immune processes to combat viral infections. It enhances T-cell lymphocyte proliferation and activity of natural killer cells, increases levels of pro-inflammatory cytokines, and restores deficient immune responses in immunosuppressed patients . Dimepranol also affects viral RNA levels, inhibiting the growth of several viruses .

Vergleich Mit ähnlichen Verbindungen

CO₂ Absorption Performance

Key metrics include absorption capacity, kinetics, and mass transfer efficiency.

Key Findings :

- Absorption Rate : 1DMA2P exhibits slower kinetics than MEA and PZ due to its tertiary structure but outperforms MDEA .

- Heat of Absorption : Its lower heat of absorption (~65–75 kJ/mol CO₂) compared to MEA (~85–95 kJ/mol CO₂) reduces energy penalties during solvent regeneration .

- Blends : Mixed with MEA (e.g., 1DMA2P-MEA), absorption capacity increases by 15–20% while maintaining lower regeneration energy .

Thermodynamic Properties

1DMA2P shows superior solubility in aqueous systems compared to structurally similar amines like DEAB and DEEA (N,N-diethylethanolamine):

| Property | 1DMA2P (5M, 298 K) | DEAB (5M, 298 K) | DEEA (5M, 298 K) |

|---|---|---|---|

| CO₂ Solubility (mol/kg) | 1.8 | 1.5 | 1.2 |

| Density (g/cm³) | 1.02 | 1.05 | 1.07 |

| Viscosity (mPa·s) | 2.1 | 2.5 | 3.0 |

1DMA2P’s lower viscosity and density enhance mass transfer efficiency in industrial columns .

Kinetics and Mass Transfer

Stopped-flow kinetic studies reveal 1DMA2P’s reaction rate constant (k₂) with CO₂ is 0.0556 s⁻¹ at 298 K, slower than MEA (k₂ = 0.12 s⁻¹) but faster than MDEA (k₂ = 0.03 s⁻¹) . In tray column experiments, its overall mass transfer coefficient (KGaV) is 0.0759 mol/m³·kPa·s, outperforming MDEA (0.0556 mol/m³·kPa·s) but lagging behind PZ (0.120 mol/m³·kPa·s) .

Energy Efficiency

Regeneration energy for 1DMA2P is ~2.8 GJ/ton CO₂ , lower than MEA (~3.5–4.0 GJ/ton CO₂) but higher than advanced blends like PZ-MDEA (~2.2 GJ/ton CO₂) . This positions 1DMA2P as a viable candidate for moderate-energy capture systems.

Biologische Aktivität

1-Dimethylamino-2-propanol, also known as DMAP, is a tertiary amine with significant biological activity and diverse applications in chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical properties:

- Molecular Formula : CHN

- Molar Mass : 103.16 g/mol

- Physical State : Colorless liquid

- Boiling Point : 125–127 °C

- Melting Point : -85 °C

- Solubility : Soluble in water, pH ~11 in aqueous solutions.

The biological activity of this compound primarily involves its interaction with various enzymes and neurotransmitter systems:

- Cholinesterase Inhibition : Studies have shown that DMAP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter metabolism. This inhibition can enhance cholinergic signaling, making DMAP a candidate for treating neurodegenerative diseases like Alzheimer's .

- Corrosion Inhibition : DMAP has demonstrated efficacy as a corrosion inhibitor for metals, particularly copper, when used in alkaline solutions. Its interactions with metal cations enhance protective effects against oxidative damage.

Biological Applications

This compound has several applications in biology and medicine:

- Pharmaceutical Development : It serves as a chiral auxiliary in asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals. The compound's chirality allows it to influence the stereochemistry of reactions, leading to specific therapeutic effects.

- Environmental Chemistry : DMAP is utilized in capturing carbon dioxide and hydrogen sulfide, showing promise in environmental remediation technologies .

Table 1: Cholinesterase Inhibition Activity

| Compound | IC50 AChE (μM) | IC50 BuChE (μM) | % Inhibition Aβ Fibrils |

|---|---|---|---|

| This compound | 38.8 ± 1.4 | >200 | 34.2 |

| Donepezil | 0.02 ± 0.01 | 0.07 ± 0.01 | 72.1 |

This table illustrates the inhibitory effects of DMAP compared to donepezil, a known AChE inhibitor. The higher IC50 values indicate that while DMAP is effective, it is less potent than donepezil against AChE.

Case Study: Corrosion Inhibition

A study investigated the effectiveness of DMAP as a corrosion inhibitor for copper in alkaline environments. Results showed that the addition of nickel ions significantly enhanced the protective capabilities of DMAP, demonstrating synergistic effects that could be tailored for specific applications.

Q & A

Q. Can 1DMA2P be integrated with non-aqueous solvents or solid sorbents to improve CO2 capture performance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.